molecular formula C10H7ClF3NO B3038945 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol CAS No. 937601-45-1

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol

Cat. No. B3038945
CAS RN: 937601-45-1
M. Wt: 249.61 g/mol
InChI Key: KJCIABAWPAIOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds have been used in the pharmaceutical and agrochemical industries .


Synthesis Analysis

Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . Various methods of synthesizing similar compounds have been reported .


Chemical Reactions Analysis

Trifluoromethyl groups in organic chemistry are introduced in an organic compound through various reactions . The specific reactions would depend on the exact structure and functional groups present in the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Similar compounds, such as 2-Chloro-5-(trifluoromethyl)aniline, have a refractive index of 1.499 and a density of 1.428 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of 1,4‐bis(4‐pyridyl)butadiyne: A study by Delia Ciana and Haim (1984) outlines the synthesis process of 2-Methyl-4-(4-pyridyl)-3-butyn-2-ol, which is a precursor in the synthesis of 4-ethynylpyridine and subsequently 1,4-bis(4-pyridyl)butadiyne (Delia Ciana & Haim, 1984).
  • Reactions with Bromine Chloride and Iodine Monochloride: Heasley et al. (2002) describe reactions of compounds including 3-butyn-2-one with bromine chloride and iodine monochloride, providing insights into the structural stability and regioisomers formed during such chemical processes (Heasley et al., 2002).

Intermediate in Synthesis Processes

  • Synthesis of Trifloxysulfuron: Hang-dong (2010) highlights the use of a similar compound, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, as a key intermediate in synthesizing the highly efficient herbicide trifloxysulfuron (Hang-dong, 2010).

Agricultural Applications

  • Postemergence Grass Control in Peanut: A study by Grichar and Boswell (1986) discusses the application of haloxyfop, which contains a similar pyridinyl structure, for controlling grass weeds in peanut farming (Grichar & Boswell, 1986).

Chemical Properties and Mechanisms

  • Reaction with Grignard Compounds: Shchelkunov et al. (2001) investigated the reactions of RMgX·THF complexes with 4-chloro-2-methyl-3-butyn-2-ol, providing insights into the chemical behavior and synthesis processes of similar compounds (Shchelkunov et al., 2001).

Mechanism of Action

Target of Action

It’s known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, have been used in the pharmaceutical and agrochemical industries . The targets can vary depending on the specific application and the structure of the derivative.

Mode of Action

Tfmp derivatives are known to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The specific interactions with its targets would depend on the particular derivative and its application.

Biochemical Pathways

Tfmp derivatives are known to have various applications in the pharmaceutical and agrochemical industries, suggesting they may interact with a variety of biochemical pathways .

Pharmacokinetics

The physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives are known to significantly impact their chemical reactivity, physico-chemical behavior, and biological activity , which could influence their pharmacokinetic properties.

Result of Action

Tfmp derivatives are known to have various applications in the pharmaceutical and agrochemical industries, suggesting they may have a range of molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the unique physicochemical properties of the fluorine atom in TFMP derivatives can significantly impact their chemical reactivity and physico-chemical behavior . These properties could be influenced by environmental factors such as pH, temperature, and the presence of other chemicals.

properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]but-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3NO/c1-6(16)2-3-9-8(11)4-7(5-15-9)10(12,13)14/h4-6,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCIABAWPAIOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC1=C(C=C(C=N1)C(F)(F)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901197334
Record name 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

937601-45-1
Record name 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937601-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol
Reactant of Route 2
Reactant of Route 2
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol
Reactant of Route 3
Reactant of Route 3
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol
Reactant of Route 4
Reactant of Route 4
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol
Reactant of Route 5
Reactant of Route 5
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol
Reactant of Route 6
Reactant of Route 6
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.